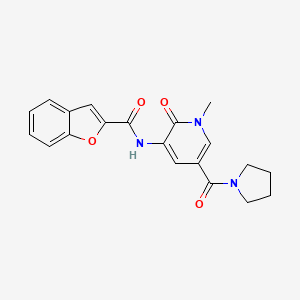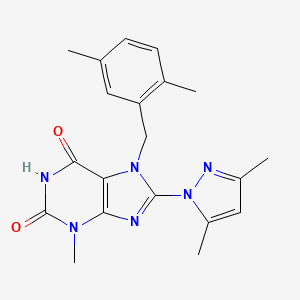![molecular formula C19H18N4O3S2 B2684368 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 392293-65-1](/img/structure/B2684368.png)
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound was synthesized using a “cost-effective” approach . The process involved the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent, and the synthetic strategy included stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Several studies have focused on the synthesis and evaluation of sulfonamide derivatives, including thiadiazole moieties, for their inhibitory effects on enzymes such as carbonic anhydrase isozymes. These enzymes are crucial in physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and altitude sickness. For example, a class of sulfonamides demonstrated significant inhibition of carbonic anhydrase I and II isozymes, suggesting potential for therapeutic applications (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Photodynamic Therapy
The development of new compounds for photodynamic therapy (PDT) has also been a significant area of research. PDT involves the use of photosensitizers that, upon activation by light, produce reactive oxygen species to kill cancer cells. A study synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential as effective photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored, with compounds showing promising activity against a range of bacterial and fungal pathogens. This suggests potential for the development of new antimicrobial agents to combat infectious diseases. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides displayed notable antibacterial and antifungal activities, indicating their utility in treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Antitubercular Properties
Research into the antitubercular properties of 1,3,4-thiadiazole derivatives has identified compounds with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of thiadiazole derivatives as new antitubercular agents, offering hope in the fight against tuberculosis. A study reported the development of oxadiazoles and thiadiazoles as selective antitubercular agents, demonstrating their efficacy against both replicating and nonreplicating strains of M. tuberculosis (Karabanovich et al., 2016).
Eigenschaften
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-4-3-5-13(10-12)17(25)21-18-22-23-19(28-18)27-11-16(24)20-14-6-8-15(26-2)9-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGQLGZANBZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2684290.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2684291.png)


![Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2684297.png)

![Ethyl 2-(6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2684301.png)





